8E,10E-octadecadienoic acid

Description

Overview and Structural Context within Octadecadienoic Acid Isomers

Octadecadienoic acids are a diverse group of organic molecules with the chemical formula C₁₈H₃₂O₂. The defining feature of these compounds is an 18-carbon chain with two double bonds. The specific location and geometric configuration (cis or trans) of these double bonds give rise to a multitude of isomers, each with potentially unique chemical and physical properties.

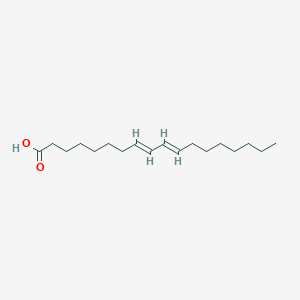

8E,10E-octadecadienoic acid is distinguished by the following structural characteristics:

An 18-carbon aliphatic chain.

A carboxylic acid group (-COOH) at one end.

Two double bonds located at the 8th and 10th carbon positions (counting from the carboxyl group).

Both double bonds are in the trans (E) configuration.

This trans,trans arrangement of the conjugated double bonds is a key feature that differentiates it from many other naturally occurring octadecadienoic acids, such as the common linoleic acid (9Z,12Z-octadecadienoic acid), where the double bonds are not conjugated and are in the cis configuration. The conjugated system in this compound, where the two double bonds are separated by a single bond, leads to a more linear and rigid structure compared to its cis counterparts. This structural rigidity influences its physical properties, such as its melting point, and its interactions with biological systems.

Position and Significance within Conjugated Linoleic Acid (CLA) Isomer Research

Conjugated linoleic acid (CLA) is a general term for a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated. wikipedia.org While the most abundant and studied CLA isomers in nature are rumenic acid (cis-9, trans-11) and the trans-10, cis-12 isomer, the family of CLAs is extensive, encompassing numerous other forms, including this compound. wikipedia.orghmdb.ca

The significance of this compound in CLA research lies in its specific trans,trans configuration. Research has demonstrated that different CLA isomers can have varied and sometimes opposing biological effects. nih.gov Therefore, the isolation and study of pure isomers like this compound are crucial for understanding the specific structure-activity relationships within the CLA family.

The synthesis and analysis of various CLA isomers, including those with 8,10 and other positional arrangements, have been a focus of research to enable the detailed investigation of their individual properties. nih.gov The presence of 8,10 isomers has been identified in mixtures of commercially produced CLA. nih.govresearchgate.net The study of such isomers contributes to a more comprehensive understanding of the complex mixture of CLAs found in various sources and their potential collective and individual effects.

Historical Development and Key Milestones in Research on Octadecadienoic Acids

The history of research on octadecadienoic acids is intertwined with the broader discovery and characterization of fatty acids. The presence of fatty acids with conjugated double bonds in butter fat was first suggested in the 1930s due to their unique spectrophotometric absorption at 230 nm. psu.edu

A significant turning point in CLA research occurred in 1979 when researchers discovered that extracts from grilled ground beef contained substances that could inhibit mutagenesis. cabidigitallibrary.org These inhibitory compounds were later identified as a mixture of CLA isomers. cabidigitallibrary.org This discovery sparked considerable interest in the biological activities of CLAs.

Early commercial production of CLA often resulted in complex mixtures of various positional and geometric isomers. psu.edu The development of advanced analytical techniques, such as silver-ion high-performance liquid chromatography (Ag-HPLC) and gas chromatography (GC), has been instrumental in separating and identifying individual isomers, including those with the 8,10 conjugated system. nih.govnih.gov These technological advancements have allowed researchers to move from studying crude mixtures to investigating the specific properties of purified isomers like this compound.

While the primary focus of natural CLA research has been on the cis-9, trans-11 isomer (rumenic acid) due to its prevalence in ruminant products, the synthesis and characterization of other isomers, including the trans,trans forms, have been crucial for a more complete understanding of the entire CLA landscape. animbiosci.orgocl-journal.org The ongoing research into the synthesis, characterization, and biological activity of less common isomers like this compound continues to refine our knowledge of this important class of fatty acids.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (8E,10E)-octadeca-8,10-dienoic acid | ebi.ac.uk |

| Molecular Formula | C₁₈H₃₂O₂ | ebi.ac.uk |

| Molecular Weight | 280.452 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 280.24023 g/mol | ebi.ac.uk |

| Physical Description | Solid | cymitquimica.com |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| InChI Key | QJKCKUNKNNYJNS-BNFZFUHLSA-N | ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(8E,10E)-octadeca-8,10-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-11H,2-7,12-17H2,1H3,(H,19,20)/b9-8+,11-10+ |

InChI Key |

QJKCKUNKNNYJNS-BNFZFUHLSA-N |

Isomeric SMILES |

CCCCCCC/C=C/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCC=CC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 8e,10e Octadecadienoic Acid in Biological Systems

Identification in Diverse Natural Sources

The presence of 8E,10E-octadecadienoic acid is not widespread and is typically found in specific biological contexts, often as a result of microbial metabolism.

Presence and Isolation from Plant Species

Direct evidence for the presence of this compound as a naturally occurring fatty acid in plant tissues is not extensively documented in scientific literature. Plant-derived conjugated fatty acids are more commonly represented by other structural isomers. For example, calendic acid, an isomer of octadecatrienoic acid found in marigold (Calendula officinalis), features an 8E,10E,12Z conjugated system. While structurally related, it is a distinct compound from the dienoic this compound. Other related plant-derived compounds include hydroxylated derivatives of conjugated linoleic acids, but the specific 8E,10E isomer is rarely reported as a significant component of plant lipids.

Discovery and Characterization in Fungi and Other Microorganisms

The biosynthesis of various conjugated linoleic acid isomers is a well-documented capability of several microbial species. nih.gov Microorganisms, including various species of Lactobacillus, Propionibacterium, and Bifidobacterium, are known to convert linoleic acid into CLA. nih.govresearchgate.net This biotransformation primarily yields the cis-9, trans-11-CLA isomer. nih.gov

However, the enzymatic processes in these microbes can produce a range of other isomers as minor byproducts. During the microbial biohydrogenation of linoleic acid, isomers with conjugated double bonds at positions 8,10 and 11,13 can be formed. animbiosci.orgnih.gov Research has confirmed that ruminal microbes are capable of transforming linolenic acid into various CLA isomers, including t8,t10-CLA, demonstrating the role of microorganisms in generating this specific fatty acid structure. nih.gov

Table 1: Examples of Microorganisms Involved in CLA Biosynthesis

| Genus/Group | Primary CLA Isomer Produced | Notes |

|---|---|---|

| Rumen Bacteria | cis-9, trans-11-CLA | A complex consortium of bacteria involved in biohydrogenation. Can produce a variety of minor isomers. animbiosci.org |

| Lactobacillus | cis-9, trans-11-CLA | Species like L. plantarum and L. brevis are noted for high conversion rates of linoleic acid. nih.gov |

| Propionibacterium | cis-9, trans-11-CLA | P. freudenreichii is a known producer of CLA. nih.gov |

| Bifidobacterium | cis-9, trans-11-CLA | Contributes to CLA production in the gut. researchgate.net |

Association with Animal-Derived Products and Ruminant Metabolism (within CLA mixtures)

The most significant natural source of this compound is in the fat of ruminant animals, such as cattle, sheep, and goats. It is found in their meat and milk as a minor component of the total CLA isomer profile. animbiosci.orgwikipedia.org Its origin lies in the biohydrogenation of polyunsaturated fatty acids by microbes in the rumen, the first chamber of a ruminant's stomach. animbiosci.org

Dietary linoleic acid undergoes a series of enzymatic transformations by rumen bacteria. While the main biohydrogenation pathway leads to cis-9, trans-11 CLA and subsequently trans-11 vaccenic acid, alternative pathways exist. researchgate.net Certain dietary conditions, such as feeding ruminants high-grain or high-concentrate diets, can alter the rumen environment. This shift can favor a "trans-10" biohydrogenation pathway, which leads to the formation of trans-10, cis-12 CLA as a key intermediate. cdnsciencepub.comnih.gov This altered fermentation can also result in the production of other minor isomers, including those with 8,10 conjugated double bonds. animbiosci.org Consequently, this compound can be detected in small quantities in beef and dairy products. cdnsciencepub.com

Contextual Distribution within Various Lipid Classes and Metabolomes

Once formed or ingested, this compound, like other fatty acids, is incorporated into various lipid classes within the body's tissues and fluids. The specific distribution depends on metabolic processing and the structural requirements of different complex lipids. Fatty acids are not typically found in their free form but are esterified into triglycerides for energy storage, phospholipids (B1166683) as structural components of cell membranes, and cholesteryl esters for transport. wikipedia.org

Studies on the metabolism of various fatty acid isomers show that the body can discriminate between different structures during their incorporation into lipids. researchgate.net Research on CLA isomers indicates that they are incorporated into neutral lipids and phospholipids. researchgate.net Neutral lipids, primarily triglycerides stored in adipose tissue and the liver, often serve as the main reservoir for ingested CLA. researchgate.net

The incorporation into phospholipids, which form the bilayer of cell membranes, is also significant. However, there can be competition and discrimination, with some evidence suggesting that the more abundant linoleic acid may be preferentially incorporated into phospholipids over certain CLA isomers. researchgate.net While specific data on the distribution of the 8E,10E isomer is limited, it is expected to follow these general metabolic pathways, becoming a minor component of the triglyceride and phospholipid pools in various tissues, including the liver, adipose tissue, and muscle. nih.gov

Table 2: General Distribution of Fatty Acids in Major Lipid Classes

| Lipid Class | Primary Function | General Fatty Acid Profile | Expected Incorporation of this compound |

|---|---|---|---|

| Triglycerides | Energy storage in adipose tissue and liver | Mixture of saturated and unsaturated fatty acids reflecting dietary intake. | Incorporated as a minor component, reflecting its low concentration in dietary sources. researchgate.net |

| Phospholipids | Structural components of cell membranes | High in polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) at the sn-2 position. | Incorporated as a minor component; may face competition from more abundant fatty acids. researchgate.net |

| Cholesteryl Esters | Cholesterol transport in lipoproteins | Primarily oleic and linoleic acids. | Minor incorporation, with selectivity shown for different isomers. researchgate.net |

Biological Activities and Molecular Mechanisms of 8e,10e Octadecadienoic Acid in Preclinical Research Models

Elucidation of Cellular Signaling Pathway Modulation

Preclinical research has begun to uncover the intricate ways in which oxylipins, including isomers of octadecadienoic acid, interact with and modulate key cellular signaling pathways. These interactions are fundamental to understanding their potential biological effects. The following sections detail the influence of these compounds on specific signaling cascades in various in vitro models.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Gene Expression Regulation

Peroxisome proliferator-activated receptor alpha (PPARα) is a critical regulator of lipid metabolism, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver. nih.gov Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, oxidation, and the reduction of fat storage. nih.govresearchgate.net

A closely related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), derived from tomato, has been identified as a potent PPARα agonist. nih.govresearchgate.net In studies using mouse primary hepatocytes, this compound significantly increased PPARα reporter activity. nih.gov This activation directly translated to the increased mRNA expression of PPARα target genes that are instrumental in fatty acid oxidation. nih.govresearchgate.net Consequently, this modulation led to a decrease in cellular triglyceride accumulation within the hepatocytes. nih.govresearchgate.net Similarly, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), another related oxylipin, was shown to activate PPARα and induce its target genes in murine primary hepatocytes, thereby promoting fatty acid uptake and metabolism. nih.govresearchgate.net These effects were absent in hepatocytes from PPARα-knockout mice, confirming the essential role of this receptor in the compound's mechanism of action. nih.gov

Table 1: Effect of 9-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes

| Target Gene | Function | Outcome of 9-oxo-ODA Treatment |

| PPARα Target Genes | Involved in fatty acid oxidation and O₂ consumption | Significantly increased mRNA expression levels |

Inhibition of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Activation

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. mdpi.com Upon stimulation by agents like lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes. mdpi.com

Research on related oxo-octadecadienoic acids has demonstrated significant inhibitory effects on this pathway. In LPS-stimulated RAW 264.7 macrophage cells, 8-oxo-9-octadecenoic acid (OOA) inhibited NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 protein. nih.govnih.govresearchgate.net This action prevents the nuclear translocation of the NF-κB p65 subunit. mdpi.com Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) was also found to inhibit the LPS-mediated nuclear localization of NF-κB p65. mdpi.com This inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators. mdpi.comnih.gov

Table 2: Modulation of NF-κB Pathway Components by Related Oxo-Octadecadienoic Acids

| Compound | Model System | Key Effect on NF-κB Pathway | Reference |

| 8-oxo-9-octadecenoic acid (OOA) | LPS-stimulated RAW 264.7 cells | Reduced phosphorylation of IκB-α and p50 | nih.govresearchgate.net |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 cells | Inhibited nuclear translocation of NF-κB p65 | mdpi.com |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. news-medical.net The main MAPK families include c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38. mdpi.com

Studies on 8-oxo-9-octadecenoic acid (OOA) in LPS-stimulated macrophages revealed an inhibitory effect on MAPK signaling. nih.govnih.gov Specifically, OOA was shown to inhibit the phosphorylation of JNK and ERK, two key components of the MAPK cascade. nih.govnih.gov The inhibition of these kinases disrupts the signaling chain that would otherwise lead to an inflammatory response. nih.gov This suggests that the compound's anti-inflammatory properties are, in part, mediated through the attenuation of MAPK pathway activation. nih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling

The Nrf2/HO-1 signaling pathway is a primary cellular defense mechanism against oxidative stress. dovepress.com Under conditions of stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant genes, including Heme Oxygenase-1 (HO-1). dovepress.com

In preclinical models, related compounds have been shown to activate this protective pathway. mdpi.com For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) significantly increased the expression of both Nrf2 and HO-1 in macrophage cells. mdpi.com This activation leads to a reduction in reactive oxygen species (ROS) production. mdpi.com The upregulation of the Nrf2/HO-1 axis is a key mechanism by which these compounds exert their antioxidant effects, thereby protecting cells from oxidative damage. dovepress.comnih.gov

Interaction with G Protein-Coupled Receptor (GPCR) Signaling Cascades

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast number of physiological processes by transducing extracellular signals into intracellular responses. mdpi.com Certain GPCRs, such as GPR40 and GPR120, are known to be activated by long-chain fatty acids, playing roles in metabolic regulation and inflammation. nih.gov

While direct studies on 8E,10E-octadecadienoic acid are limited, the broader class of fatty acids is known to engage GPCR signaling. nih.gov The activation of these receptors typically leads to downstream signaling through various Gα protein subunits (Gαs, Gαi, Gαq), which in turn modulate effectors like adenylyl cyclase and phospholipase Cβ, affecting intracellular levels of second messengers such as cAMP, diacylglycerol (DAG), and inositol (B14025) 1,4,5-trisphosphate (IP3). mdpi.com The immunoregulatory effects of another related metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, have been linked to the modulation of GPCR signaling pathways. frontiersin.org

Investigational Effects on Cellular Lipid Metabolism and Homeostasis

The modulation of signaling pathways like PPARα by octadecadienoic acid isomers has direct consequences for cellular lipid metabolism and homeostasis. By acting as a PPARα agonist, the related compound 9-oxo-10(E),12(E)-octadecadienoic acid influences the genetic machinery that governs how cells process fats. nih.govresearchgate.net

Research in mouse primary hepatocytes has shown that this activation of PPARα enhances the expression of genes responsible for fatty acid oxidation. nih.gov This increased capacity for breaking down fatty acids for energy is coupled with a significant inhibition of cellular triglyceride accumulation. nih.govresearchgate.net Furthermore, the α-linolenic acid derivative 9-KOTrE (9-oxo-octadecatrienoic acid) was found to promote fatty acid uptake into cells while simultaneously enhancing oxidation processes. nih.gov These findings indicate a shift in cellular lipid handling, favoring catabolism over storage, which helps maintain lipid homeostasis. nih.gov

Regulation of Intracellular Triglyceride Accumulation in Hepatocytes

Studies on oxylipins structurally related to this compound have elucidated a key mechanism for regulating lipid buildup in liver cells. A prominent example is 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a compound found in tomatoes. In preclinical studies using mouse primary hepatocytes, this molecule was shown to be a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net Activation of PPARα is a critical step in hepatic lipid homeostasis. researchgate.net Research demonstrated that treatment with 9-oxo-ODA significantly inhibited the accumulation of cellular triglycerides in these liver cells. nih.govresearchgate.net This suggests that by activating PPARα, the compound enhances the liver's ability to process and break down fats, thereby preventing their excessive storage. researchgate.net

Influence on Fatty Acid Oxidation Gene Expression

The mechanism by which related octadecanoids reduce triglyceride accumulation is directly linked to their ability to alter gene expression. The activation of PPARα by compounds like 9-oxo-ODA initiates a cascade of genetic events. In mouse primary hepatocytes, this activation led to a significant increase in the mRNA expression levels of PPARα target genes. nih.govresearchgate.net These genes are fundamentally involved in the process of fatty acid oxidation, the metabolic pathway that breaks down fatty acids to generate energy. researchgate.net By upregulating these genes, the cell increases its capacity for fat catabolism, contributing directly to the reduction in stored triglycerides. nih.gov Other related ketones derived from linoleic and alpha-linolenic acids have also been found to promote fatty acid uptake and oxidation by inducing the expression of PPARα target genes. nih.gov

Broader Interactions with Lipid Metabolism Pathways

The influence of octadecanoids extends beyond direct fatty acid oxidation in hepatocytes, impacting broader lipid metabolism pathways. nih.gov These bioactive lipids are recognized as a class of signaling molecules involved in metabolic regulation. nih.gov For instance, different isomers and derivatives of octadecadienoic acid have been shown to affect the assembly and secretion of triacylglycerol-rich lipoproteins by intestinal cells. nih.gov Some octadecanoids, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), have been found to activate brown adipose tissue, leading to decreased levels of serum triglycerides. nih.gov These findings indicate that the effects of this class of fatty acids are systemic, involving hormonal modulation and interactions with various lipid transport and storage processes throughout the body. nih.gov

Anti-Inflammatory Research Paradigms

The anti-inflammatory properties of octadecanoids are a significant area of investigation. Preclinical studies on various isomers and derivatives show a consistent pattern of activity involving the suppression of key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide, Tumor Necrosis Factor-alpha, Interleukin-1 beta)

In various macrophage cell line models, which are crucial for studying inflammatory responses, octadecanoid compounds have demonstrated the ability to suppress the production of major inflammatory mediators.

Nitric Oxide (NO): In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with the related compound 8-oxo-9-octadecenoic acid (OOA) significantly suppressed the production of nitric oxide. nih.gov This inhibition was linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): The production of the pro-inflammatory cytokine TNF-α was also inhibited in a concentration-dependent manner by OOA in LPS-stimulated macrophages. nih.gov

Interleukin-1 beta (IL-1β): Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another related compound, was found to decrease the secretion and gene expression of IL-1β in macrophage models.

Table 1: Effect of Related Octadecanoids on Inflammatory Mediator Production

| Compound | Model System | Mediator | Observed Effect |

|---|---|---|---|

| 8-oxo-9-octadecenoic acid (OOA) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Significant suppression |

| 8-oxo-9-octadecenoic acid (OOA) | LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-α (TNF-α) | Concentration-dependent inhibition |

Direct Enzymatic Inhibition (e.g., Cyclooxygenase-2, Lipoxygenase)

The anti-inflammatory effects of octadecanoids are also mediated through the direct inhibition of key enzymes in inflammatory pathways.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that synthesizes prostaglandins (B1171923), which are central mediators of inflammation. semanticscholar.org Research has shown that 8-oxo-9-octadecenoic acid dramatically decreased the expression levels of COX-2 protein in LPS-stimulated macrophage cells. nih.gov This inhibition reduces the subsequent production of inflammatory prostaglandins. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes that metabolize polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. mdpi.com Certain hydroxy- and oxo-derivatives of octadecadienoic acid have demonstrated inhibitory activity against soybean lipoxygenase, suggesting a mechanism for controlling leukotriene-mediated inflammation. tandfonline.com

Modulation of Eicosanoid Biosynthesis and Activity

By inhibiting COX and LOX enzymes, octadecanoids can modulate the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins and leukotrienes. semanticscholar.org These molecules are critical regulators of immunity and inflammation. researchgate.net The synthesis of eicosanoids is highly dependent on the availability of free fatty acid precursors and the activity of enzymes like COX and LOX. semanticscholar.org Therefore, the demonstrated inhibition of COX-2 and LOX by compounds structurally similar to this compound points to a broader capability to regulate eicosanoid-driven inflammatory responses. nih.govtandfonline.com This modulation represents a crucial mechanism for the anti-inflammatory potential of this class of fatty acids.

Investigational Anticancer Activities in Cell Culture and Animal Models

This compound and its related isomers have demonstrated notable antiproliferative effects across a range of cancer cell lines in preclinical studies. While research specifically isolating the effects of the 8E,10E isomer is part of a broader investigation into conjugated linoleic acids, the available data on closely related structures provides significant insights into its potential anticancer activities.

One related compound, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been shown to suppress the proliferation of breast cancer stem cells. nih.gov This suggests a potential mechanism for inhibiting tumor growth and recurrence. Similarly, another isomer, 9-oxo-(10E,12E)-octadecadienoic acid, exhibits cytotoxic activity against human ovarian cancer (HRA) cells. nih.gov The antiproliferative effects are not limited to a single type of cancer. For instance, octadecadienoic acid has been found to significantly inhibit the proliferation of glioma cells. nih.gov

The broader class of conjugated fatty acids, to which this compound belongs, has attracted attention for a variety of biological activities, including anti-carcinogenic properties. researchgate.net For example, 4-Me-6E,8E-hexadecadienoic acid, a branched conjugated fatty acid, has been shown to reduce the viability of MCF-7 breast cancer cells in a dose-dependent manner. researchgate.net These findings underscore the potential of octadecadienoic acid isomers as a class of compounds with significant antiproliferative capabilities.

Table 1: Antiproliferative Activity of Octadecadienoic Acid Isomers on Various Cancer Cell Lines

| Compound/Isomer | Cell Line | Effect |

|---|---|---|

| Octadecadienoic acid | Glioma cells | Significant inhibition of proliferation nih.gov |

| 9-Oxo-(10E,12E)-octadecadienoic acid | Human ovarian cancer (HRA) cells | Cytotoxic activity nih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid | Breast cancer stem cells | Suppressed cell proliferation nih.gov |

| 4-Me-6E,8E-hexadecadienoic acid | MCF-7 breast cancer cells | Reduced viability in a dose-dependent manner researchgate.net |

A key mechanism underlying the anticancer potential of octadecadienoic acid isomers is the induction of apoptosis, or programmed cell death, in neoplastic cells. Research has shown that these compounds can trigger apoptotic pathways in various cancer models.

For example, 9-Oxo-(10E,12E)-octadecadienoic acid has been demonstrated to induce apoptosis in human ovarian cancer (HRA) cells through the mitochondrial regulation pathway. nih.gov This process involves intracellular DNA fragmentation, an increase in caspase-3/7 activities, the dissipation of the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria to the cytosol. nih.gov Furthermore, this compound was observed to cause a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. nih.gov

Similarly, octadecadienoic acid has been shown to promote apoptosis in glioma cells by up-regulating the levels of caspase-9. nih.gov In the context of breast cancer, 13-Oxo-9Z,11E-octadecadienoic acid has been found to increase apoptosis of breast cancer stem cells. nih.gov The induction of apoptosis is a critical component of the anticancer activity of these fatty acids, as it leads to the elimination of malignant cells.

Table 2: Pro-Apoptotic Effects of Octadecadienoic Acid Isomers in Cancer Cell Models

| Compound/Isomer | Cell Line | Apoptotic Mechanism |

|---|---|---|

| 9-Oxo-(10E,12E)-octadecadienoic acid | Human ovarian cancer (HRA) cells | Increased caspase-3/7 activities, cytochrome c release, down-regulation of Bcl-2, up-regulation of Bax nih.gov |

| Octadecadienoic acid | Glioma cells | Up-regulation of caspase-9 nih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid | Breast cancer stem cells | Increased apoptosis nih.gov |

In addition to inducing apoptosis, octadecadienoic acid and its isomers can exert their anticancer effects by modulating the cell cycle and interfering with cancer cell survival pathways. The disruption of the normal cell cycle is a key strategy in cancer therapy, as it can halt the uncontrolled proliferation of cancer cells.

Research on octadecadienoic acid has shown that it can inhibit the cell division cycle in glioma cells by down-regulating the levels of P53, PI3K, and PKB/Akt. nih.gov The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. Furthermore, octadecadienoic acid has been found to up-regulate the level of P21, a protein that acts as a potent inhibitor of cell cycle progression. nih.gov

While direct studies on this compound are limited, research on other polyunsaturated fatty acids provides insights into potential mechanisms. For instance, docosahexaenoic acid (DHA) has been shown to induce cell-cycle arrest in Jurkat leukaemic cells. researchgate.net This effect is associated with a decrease in the amount of phosphorylated retinoblastoma protein (pRb), a key regulator of the cell cycle. researchgate.net The study also found that DHA reduces the level of cyclin A and increases the level of p21WAF1, a cellular inhibitor of cyclin-dependent kinase 2 (cdk2) activity. researchgate.net These findings suggest that a plausible mechanism for the antiproliferative effects of this compound could involve the induction of cell cycle arrest through the modulation of key regulatory proteins.

Oxidative Stress Response and Antioxidant Research

The antioxidant capacity of such compounds is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer. While direct evidence for the radical scavenging activity of this compound is still emerging, the known antioxidant effects of its isomers suggest that this is a promising area for future research.

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell damage and is implicated in various disease states. The inhibition of lipid peroxidation is a key aspect of the antioxidant defense system.

Hydrogen sulfide (B99878) (H2S) has been shown to reduce lipid hydroperoxides (LOOHs) to the less reactive lipid hydroxides (LOHs), thereby mitigating the damaging effects of lipid peroxidation. grafiati.com Specifically, H2S can reduce 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE) to 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE). grafiati.com While this research highlights an indirect mechanism for reducing lipid peroxidation involving an octadecadienoic acid derivative, it underscores the importance of this class of fatty acids in the context of oxidative stress. Further research is needed to determine the direct inhibitory effects of this compound on lipid peroxidation.

Following a comprehensive search for preclinical research data on the specific chemical compound This compound , it has been determined that there is insufficient specific scientific literature available to thoroughly address the detailed biological activities outlined in your request.

The available preclinical research predominantly focuses on isomers and derivatives of octadecadienoic acid, such as 9-oxo-10(E),12(E)-octadecadienoic acid, 7,10-dihydroxy-8(E)-octadecenoic acid, and various conjugated linoleic acids (CLAs). While these related compounds have documented biological activities in areas like lipid metabolism and antimicrobial effects, this information does not directly apply to this compound.

Adhering strictly to the user's instructions to focus solely on This compound and not introduce data from other compounds, it is not possible to generate a scientifically accurate and informative article for the following sections as requested:

Other Documented Biological Activities in Preclinical Settings

Anti-Microbial and Antifungal Investigations

Consequently, the generation of the requested article cannot be completed at this time due to the lack of specific preclinical data for this compound in the specified areas of biological activity. To provide such an article would require extrapolating data from other non-identical compounds, which would violate the core requirement of scientific accuracy and the specific constraints of the request.

Anti-Diabetic Potential through Alpha-Glucosidase Inhibition

Extensive literature searches for preclinical research evaluating the direct effects of this compound on alpha-glucosidase inhibition did not yield specific results. While other isomers of octadecadienoic acid and various fatty acids have been investigated for their potential to inhibit this key enzyme in carbohydrate digestion, data focusing solely on the 8E,10E isomer is not available in the reviewed scientific literature. Studies on related compounds, such as oleic acid and linoleic acid, have demonstrated potent inhibitory effects on alpha-glucosidase, suggesting that unsaturated fatty acids can play a role in modulating glucose absorption. nih.govresearchgate.net However, the specific configuration of the double bonds at the 8th and 10th positions in the 8E,10E isomer makes it structurally distinct, and therefore, its biological activities, including its alpha-glucosidase inhibitory potential, cannot be directly extrapolated from other fatty acid isomers. Further research is required to isolate or synthesize and then evaluate this compound in appropriate preclinical models to determine if it possesses anti-diabetic properties through this mechanism.

Anti-Atherogenic Properties in Animal Models

Advanced Research Methodologies and Analytical Approaches for 8e,10e Octadecadienoic Acid

Stereoselective Synthesis and Isomer Separation Techniques for High Purity Isolation

Achieving high purity of the 8E,10E-octadecadienoic acid isomer requires a combination of controlled synthesis and efficient separation from other geometric and positional isomers. Stereoselective synthesis aims to create the desired E,E configuration of the conjugated double bonds at the C8 and C10 positions. Techniques such as palladium-catalyzed cross-coupling reactions and stereoselective Wittig reactions are foundational in constructing the specific diene system. nih.gov For instance, synthetic schemes may involve coupling smaller, stereochemically defined building blocks to form the full 18-carbon chain with the correct double bond geometry. nih.gov

Following synthesis or extraction from natural sources, the resulting mixture often contains other isomers, such as 9Z,11E, 9E,11E, and 10E,12Z-octadecadienoic acids. The separation of these closely related molecules is a significant challenge. Silver-ion chromatography is a powerful technique for this purpose, available in formats such as thin-layer chromatography (TLC), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC). researchgate.netnih.gov This method separates isomers based on the interaction between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds. researchgate.net The separation efficiency allows for the isolation of trans isomers from cis isomers, which is crucial for obtaining high-purity this compound. researchgate.netnih.gov Purity is often confirmed through a combination of gas chromatography (GC) and further HPLC analysis, with final purities greater than 99% being achievable after purification steps like reversed-phase HPLC (RP-HPLC). nih.gov

Advanced Chromatographic Methods for Analysis and Quantification

Chromatography is the cornerstone for both the analysis and quantification of this compound. High-performance liquid chromatography and its coupling with mass spectrometry provide the sensitivity and resolution required to handle complex biological or chemical samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites. caymanchem.commdpi.com This technique combines the separation power of liquid chromatography with the precise detection and structural information provided by tandem mass spectrometry. nih.gov For analysis, samples containing the fatty acids are often first extracted using techniques like solid-phase extraction (SPE). caymanchem.comnih.gov

The chromatographic separation is typically performed using a reversed-phase column, such as a C18 column. caymanchem.com The mobile phase often consists of a gradient of an aqueous solvent (like water with a modifier such as ammonium (B1175870) acetate (B1210297) or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). caymanchem.comnih.gov

For detection, electrospray ionization (ESI) in negative ion mode is commonly used, as carboxylic acids readily form [M-H]⁻ ions. mdpi.comthermofisher.com Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. caymanchem.comlipidmaps.org This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix. lipidmaps.org

| Parameter | Typical Setting/Condition | Reference |

|---|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) | caymanchem.com |

| Mobile Phase | Water/Acetonitrile gradient, often with acetic acid or formic acid | caymanchem.commdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | mdpi.comthermofisher.com |

| Precursor Ion | [M-H]⁻ | lipidmaps.org |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | caymanchem.comlipidmaps.org |

| Drying Gas Temp. | ~350 °C | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is indispensable for the analytical separation and preparative purification of this compound from its isomers. researchgate.netnih.gov The choice of stationary and mobile phases is critical for achieving resolution between structurally similar compounds.

Normal-phase HPLC (NP-HPLC), often using a silica (B1680970) column, can effectively separate different positional and geometric isomers. cabidigitallibrary.orgnih.gov A typical mobile phase for NP-HPLC consists of a non-polar solvent like n-hexane mixed with a small amount of a more polar solvent such as isopropanol (B130326) and an acid modifier like acetic acid. cabidigitallibrary.orgnih.gov

For resolving geometric (cis/trans) isomers, silver-ion HPLC (Ag+-HPLC) is particularly effective. nih.gov This technique uses a stationary phase loaded with silver ions. The elution order generally follows the pattern of trans,trans < cis/trans < cis,cis, allowing for the separation of the all-trans 8E,10E isomer from its cis/trans counterparts. nih.gov Reversed-phase HPLC (RP-HPLC) with C18 columns is also widely used, especially for purification after synthesis or for separating triglycerides containing isomeric fatty acid moieties. nih.govmdpi.com Detection is commonly performed using a UV detector, as the conjugated diene system of this compound has a characteristic UV absorbance maximum around 234 nm. cabidigitallibrary.org

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detector | Reference |

|---|---|---|---|---|

| Normal-Phase (NP) | Silica (SiO₂) | n-hexane/isopropanol/acetic acid (98.3:1.6:0.1, V/V) | UV (234 nm) | cabidigitallibrary.org |

| Silver-Ion (Ag+) | Silver-ion loaded column | hexane/acetonitrile (99.9:0.1) | UV | nih.gov |

| Reversed-Phase (RP) | C18 | 35% propan-2-ol and 65% acetonitrile | UV (270 nm) | mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of fatty acids. nih.gov Both ¹H NMR and ¹³C NMR are used to confirm the identity and isomeric purity of this compound.

In the ¹H NMR spectrum, the protons on the conjugated double bonds (olefinic protons) are particularly diagnostic. For a conjugated E,E-diene system, these protons typically appear as complex multiplets in the range of 5.5–6.5 ppm. The coupling constants (J-values) between these protons are characteristic of the trans-geometry. Other key signals include a triplet around 2.2-2.3 ppm corresponding to the α-methylene protons (C2) adjacent to the carboxylic acid group, and a triplet around 0.9 ppm for the terminal methyl group (C18) protons.

The ¹³C NMR spectrum provides complementary information. nih.gov The carboxyl carbon (C1) resonates at approximately 180 ppm. The sp²-hybridized carbons of the conjugated double bonds (C8, C9, C10, C11) appear in the olefinic region, typically between 125 and 135 ppm. The specific chemical shifts within this region can help confirm the position and configuration of the double bonds. nih.gov The remaining aliphatic carbons generate signals in the upfield region of the spectrum.

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is a primary tool for the identification and quantification of fatty acids. nih.gov Electron impact (EI) ionization is often used in GC-MS, while electrospray ionization (ESI) is common for LC-MS. nih.gov

In ESI-MS, this compound is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for structural confirmation. nih.govnih.gov The fragmentation of hydroxylated derivatives of octadecadienoic acid has been studied in detail. For example, some isomers fragment via α-cleavage at the oxidized carbons, producing fragments that contain the carboxylate group. nih.gov In contrast, other isomers may undergo charge-driven fragmentation that produces prominent ions containing the omega (ω) end of the fatty acid chain. nih.gov These distinct fragmentation pathways are crucial for differentiating between isomers that may have identical masses and similar chromatographic retention times.

Ultraviolet (UV) Spectroscopy for Conjugated Diene Systems

Ultraviolet (UV) spectroscopy is a valuable analytical technique for the characterization of compounds containing conjugated diene systems, such as this compound. This method is based on the principle that conjugated systems of double bonds absorb UV light, leading to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the specific conjugated system.

UV spectroscopy is often used in conjunction with high-performance liquid chromatography (HPLC) for the separation and quantification of different CLA isomers. aocs.orgresearchgate.netjafs.com.pl In this setup, a UV detector is set to a specific wavelength, typically around 234 nm, to selectively detect the conjugated dienes as they elute from the HPLC column. aocs.orgresearchgate.net This approach allows for the resolution of various positional and geometrical isomers. aocs.org For example, trans,trans-isomers tend to elute first, followed by cis,trans- and then cis,cis-isomers. aocs.org The use of a photodiode array detector can further enhance the analysis by providing spectral information across a range of wavelengths (e.g., 190-300 nm), which helps in assessing the purity of the analytical peaks. researchgate.netjafs.com.pl

The intensity of the UV absorption is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This allows for the quantitative analysis of this compound in various samples. The molar absorptivity (ε) is a constant that is characteristic of a particular compound at a specific wavelength and is a measure of how strongly the compound absorbs light. youtube.com

It is important to note that UV irradiation can cause isomerization of CLA isomers. For instance, exposure of 9c,11t-CLA and 10t,12c-CLA to UVA light at 365 nm has been shown to lead to a decrease in their respective concentrations and an increase in trans,trans-CLA isomers. jocpr.com This highlights the need for careful sample handling and storage to prevent alteration of the isomeric composition before analysis.

Application of Isotopic Labeling in Metabolic Fate Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like this compound within a biological system. nih.gov This methodology involves introducing a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the structure of the fatty acid. nih.govnih.govfrontiersin.org These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. kuleuven.be

In metabolic studies, a known amount of the isotopically labeled this compound is administered to an organism or introduced into a cell culture. nih.gov Over time, samples of tissues, plasma, or cellular components are collected and analyzed to track the distribution and transformation of the label. frontiersin.org This allows researchers to elucidate metabolic pathways, including absorption, transport, desaturation, elongation, and breakdown of the fatty acid. nih.govresearchgate.net

For example, studies using deuterium-labeled CLA isomers in humans have provided insights into their differential metabolism. nih.govresearchgate.net These studies have shown that different isomers are absorbed and incorporated into various lipid classes (e.g., triglycerides, phospholipids (B1166683), cholesterol esters) at different rates. nih.govresearchgate.net For instance, the incorporation of 10t,12c-CLA-d4 was found to be fourfold higher in 1-acyl phosphatidylcholine compared to 9c,11t-CLA-d6. nih.govresearchgate.net Such studies have also revealed that the conversion of CLA isomers into their elongated and desaturated metabolites is generally low. nih.govresearchgate.net

The choice of isotope and the position of labeling are critical for addressing specific research questions. For instance, labeling with ¹³C can be used to follow the carbon skeleton through various metabolic conversions, while deuterium labeling can be used to study processes involving C-H bond cleavage.

Isotope-assisted metabolic flux analysis (iMFA) is a more advanced application that combines isotopic labeling data with metabolic network models to quantify the rates (fluxes) of metabolic reactions. nih.gov This approach provides a detailed, quantitative map of cellular metabolism and can reveal how the metabolism of this compound is altered in different physiological or pathological states. nih.gov

Design and Execution of In Vitro Cellular and Biochemical Assays for Mechanism Elucidation

In vitro cellular and biochemical assays are essential for elucidating the molecular mechanisms by which this compound exerts its biological effects. These assays provide a controlled environment to study specific cellular processes and molecular interactions.

A common approach is to use cell culture models, such as primary hepatocytes or cancer cell lines, to investigate the effects of this compound on cellular function. researchgate.net For example, studies have utilized mouse primary hepatocytes to demonstrate that certain oxo-octadecadienoic acids, which are derivatives of linoleic acid, can act as potent agonists for peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net PPARs are nuclear receptors that play a key role in regulating lipid metabolism. nih.govnih.gov

To assess the activation of PPARs, researchers can perform reporter gene assays. In these assays, cells are transfected with a plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of this compound would indicate that it activates the corresponding PPAR isoform.

Furthermore, the expression of PPAR target genes involved in fatty acid oxidation and transport can be measured using techniques like quantitative real-time polymerase chain reaction (qPCR) or microarray analysis. nih.gov An upregulation of these genes would provide further evidence for PPAR activation. For instance, research has shown that 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, another linolenic acid derivative, induces the mRNA expression of PPARα target genes in murine primary hepatocytes. nih.govresearchgate.net

Biochemical assays can be used to directly measure the effects of this compound on enzyme activity. For example, the activity of enzymes involved in lipid metabolism, such as carnitine palmitoyltransferase 1 (CPT1), can be assessed in the presence of the compound.

To investigate effects on cellular processes like apoptosis, assays such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays can be employed. The impact on cell proliferation can be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

It is also crucial to investigate the potential interaction of this compound with other signaling pathways. For instance, the activation of signaling pathways like NF-κB and MAPK, which are involved in inflammation, can be studied using techniques such as western blotting to detect the phosphorylation of key signaling proteins. rsc.org

Utilization of Defined Animal Model Systems for Investigating Biological Effects

Defined animal model systems are indispensable for investigating the in vivo biological effects of this compound and understanding its physiological relevance. These models allow for the study of complex interactions within a whole organism that cannot be replicated in in vitro systems.

Rodent models, particularly mice and rats, are commonly used in this research. nih.govnih.gov These models can be used to study a wide range of biological effects, including changes in body composition, lipid metabolism, inflammation, and carcinogenesis.

For instance, to study the effects on body composition and lipid metabolism, mice can be fed diets supplemented with this compound for a specific period. nih.gov At the end of the study, various parameters can be measured, including body weight, fat mass, and the levels of triglycerides and cholesterol in the plasma and liver. nih.gov Studies have shown that different CLA isomers can have distinct effects; for example, the t10,c12-CLA isomer has been shown to reduce adiposity in mice. mdpi.com

To investigate the anti-inflammatory effects, animal models of inflammatory diseases, such as collagen-induced arthritis in mice, can be utilized. nih.gov In these models, the administration of this compound can be assessed for its ability to reduce paw swelling, arthritic scores, and the levels of pro-inflammatory cytokines like interleukin-1beta. nih.gov

Animal models are also crucial for studying the potential anti-cancer effects of this compound. For example, the effects on angiogenesis, the formation of new blood vessels that is essential for tumor growth, can be studied using models like the Matrigel plug assay in mice. nih.gov Research has demonstrated that both c9,t11- and t10,c12-CLA isomers can inhibit the functional vascularization of a Matrigel pellet in vivo. nih.gov

The use of genetically modified animal models, such as PPARα-knockout mice, can be particularly informative for elucidating the mechanisms of action. nih.govmdpi.com By comparing the effects of this compound in wild-type and knockout mice, researchers can determine whether its effects are dependent on a specific molecular target like PPARα. nih.gov

Future Directions in 8e,10e Octadecadienoic Acid Research

Identification of Novel Molecular Targets and Underexplored Signaling Pathways

A primary challenge in octadecanoid research is the incomplete understanding of their precise molecular interactions. nih.gov While related lipid metabolites are known to interact with various receptors, the specific targets for 8E,10E-octadecadienoic acid are not well defined. Future research must prioritize the identification of its direct binding partners, such as specific G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov

For instance, other octadecanoids, including various oxo-octadecadienoic acids, have been shown to be potent agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. nih.govacs.org These interactions are crucial for regulating lipid metabolism and inflammation. acs.org Similarly, metabolites produced by gut bacteria can activate Transient Receptor Potential Vanilloid 1 (TRPV1), influencing energy metabolism. nih.govoup.com It is critical to investigate whether this compound shares these targets or possesses a unique receptor profile.

Furthermore, downstream signaling cascades remain a significant knowledge gap. Research on related compounds like 13-oxo-octadecadienoic acid (13-KODE) has demonstrated modulation of key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling, as well as the activation of the Nrf2/HO-1 antioxidant response. researchgate.net A pivotal future direction will be to determine if this compound engages these or other unexplored pathways to exert its biological effects. Elucidating these mechanisms is fundamental to understanding its role in health and disease. nih.gov

Comprehensive Investigation of Less Prevalent Isomers and Their Unique Biological Roles

The biological activity of octadecadienoic acids is highly dependent on their isomeric form, including the geometry (E/Z or trans/cis) and position of the double bonds. While significant attention has been given to common CLA isomers like 9Z,11E and 10E,12Z, many less prevalent isomers, including this compound, remain understudied. nih.gov Future research must include a systematic and comprehensive investigation into the bioactivity of these rarer isomers.

There is evidence that different regioisomers of linoleic acid play distinct roles; for example, sebaleic acid (5(Z),8(Z)-octadecadienoic acid) is involved in the formation of the epidermis. nih.gov It is plausible that this compound and other less common isomers possess unique biological functions that have been overlooked. A thorough characterization of their diverse structures and stereochemistry is a critical first step. nih.gov Comparative studies are needed to directly contrast the effects of the 8E,10E isomer with its more prevalent counterparts on various cellular processes, which will help to delineate its specific contribution to physiology.

Development of Advanced Biotechnological Production Methods and Optimization Strategies

The scarcity of pure this compound presents a significant bottleneck for research. Chemical synthesis can be complex and costly, limiting the scale of biological studies. Therefore, a key future direction is the development of advanced and sustainable biotechnological production methods.

Recent advancements have shown the potential of using microbial systems and enzymatic processes for producing specific fatty acid isomers. For example, whole-cell one-pot biosynthesis using multi-enzymatic cascades in engineered microorganisms like E. coli has been successfully employed to convert renewable linoleic acid into other valuable compounds. researchgate.net Similarly, specific enzymes, such as putative lipoxygenases from cyanobacteria, have been used to catalyze the formation of (10E,12E)-octadecadienoic acid. researchgate.net

Future efforts should focus on discovering or engineering enzymes (e.g., isomerases, desaturases) with high specificity for producing the 8E,10E configuration. Optimization of fermentation conditions, genetic engineering of microbial hosts to enhance precursor supply, and development of efficient downstream purification processes will be essential to create a sustainable and scalable supply of this compound for in-depth research.

Integration of Multi-Omics Approaches (e.g., Lipidomics, Transcriptomics, Proteomics)

To unravel the complex biological impact of this compound, an integrative, systems-level approach is indispensable. Future research should move beyond single-endpoint assays and incorporate multi-omics strategies to gain a holistic view of its cellular and systemic effects. acs.orgnih.gov

By combining multiple data layers, researchers can build a comprehensive picture of the molecule's mechanism of action:

Lipidomics: To track the metabolic fate of this compound, identifying its conversion into other bioactive lipids and its incorporation into complex lipid species within cellular membranes.

Transcriptomics (RNA-seq): To identify genome-wide changes in gene expression in response to treatment, revealing the regulatory networks and biological pathways it influences. nih.govnih.gov

Proteomics and Phosphoproteomics: To analyze changes in protein expression and post-translational modifications (like phosphorylation), which directly reflect alterations in cellular signaling and enzymatic activity. nih.govnih.gov

Integrating these datasets can reveal novel connections, such as how the compound alters the lipidome to trigger specific transcriptional programs and signaling cascades. nih.gov This approach has proven powerful in other areas for elucidating the multifaceted effects of bioactive compounds and will be crucial for understanding the full spectrum of this compound's biological significance. nih.govnih.gov

Understanding In Vivo Dynamics, Bioavailability, and Interactions within Complex Biological Systems

While in vitro studies are essential for mechanistic insights, understanding the physiological relevance of this compound requires comprehensive in vivo investigations. A critical future direction is to characterize its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).

Studies on structurally related compounds, such as dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides found in Echinacea, have demonstrated rapid absorption and wide distribution to various tissues, including the brain. biologists.com These studies provide a methodological framework for evaluating this compound. Key research questions include its oral bioavailability, its circulation time in plasma, its accumulation in target tissues, and its ability to cross biological barriers like the blood-brain barrier. biologists.comcornell.edu

Furthermore, interactions within complex biological systems, such as the gut microbiome, must be explored. Gut bacteria can metabolize dietary fatty acids into novel bioactive compounds that influence host metabolism. oup.com Research is needed to determine if gut microbes can produce this compound or, conversely, how the ingestion of this fatty acid might modulate the composition and metabolic output of the microbiome.

Exploration for Development of New Research Probes and Tools

Progress in understanding the molecular functions of this compound is hampered by a lack of specialized tools to track its movement and interactions in living systems. A vital area for future development is the creation of novel chemical probes based on the structure of this fatty acid.

Modern chemical biology offers powerful strategies for designing such tools:

Click Chemistry Probes: Synthesizing analogs of this compound that contain a minimally disruptive bioorthogonal tag, such as a terminal alkyne or azide (B81097) group. nih.govresearchgate.net These "clickable" probes can be metabolically incorporated into cells and subsequently visualized with fluorescent reporters or enriched for proteomic analysis to identify binding partners. nih.govcornell.edulimes-institut-bonn.de

Photo-crosslinking Probes: Developing bifunctional or trifunctional probes that incorporate both a clickable handle and a photoactivatable group (e.g., diazirine, benzophenone). researchgate.netnih.gov Upon UV irradiation, these probes can covalently bind to nearby proteins or lipids, permanently capturing transient interactions in their native cellular environment for subsequent identification by mass spectrometry. acs.orgrsc.org

These advanced probes would enable researchers to visualize the subcellular localization of the fatty acid in real-time, identify its direct protein interactome, and trace its metabolic pathways with unprecedented precision, thereby accelerating the discovery of its biological functions. nih.gov

Q & A

What are the key experimental design considerations for synthesizing 8E,10E-octadecadienoic acid and verifying its geometric isomerism?

Level: Basic

Methodological Answer:

Synthesis requires precise control of reaction conditions (e.g., temperature, catalysts like palladium for cross-coupling) to ensure the E,E-configuration. Verification involves:

- Spectroscopic techniques : NMR (¹H and ¹³C) to confirm double-bond positions and geometry via coupling constants and NOE effects .

- Chromatography : HPLC or GC-MS with chiral columns to resolve isomers and assess purity .

- Reference standards : Compare retention times and spectral data with authenticated isomers (e.g., 9Z,11E-octadecadienoic acid) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Level: Advanced

Methodological Answer:

Contradictions may arise from:

- Isomer impurities : Validate purity using orthogonal methods (e.g., NMR + GC-MS) .

- Experimental models : Compare in vitro (cell lines) vs. in vivo (animal) systems, noting dose-dependent effects .

- Contextual factors : Assess lipid solubility, delivery vehicles (e.g., liposomes), and metabolic stability in different biological matrices .

- Meta-analysis : Conduct systematic reviews to identify trends in activity (e.g., anti-inflammatory vs. pro-apoptotic effects) .

What are the challenges in designing dose-response experiments for this compound in lipid metabolism studies?

Level: Advanced

Methodological Answer:

Key challenges include:

- Isomer stability : Monitor degradation under experimental conditions (e.g., oxidation in cell culture media) using LC-MS .

- Solubility limitations : Optimize solvents (e.g., ethanol or cyclodextrin complexes) to prevent micelle formation .

- Endpoint selection : Use targeted lipidomics (e.g., LC-MS/MS) to quantify downstream metabolites (e.g., prostaglandins, leukotrienes) .

How should researchers validate the specificity of antibodies or probes targeting this compound in immunoassays?

Level: Advanced

Methodological Answer:

- Cross-reactivity testing : Use structurally similar isomers (e.g., 9E,11E or 10E,12Z isomers) as negative controls .

- Competitive binding assays : Measure IC₅₀ values to confirm affinity .

- Orthogonal validation : Correlate immunoassay results with LC-MS quantification .

What statistical approaches are recommended for analyzing clustered data in studies of this compound’s effects on lipid membranes?

Level: Advanced

Methodological Answer:

- Mixed-effects models : Account for nested data (e.g., repeated measurements across lipid bilayer replicates) .

- Multivariate analysis : Use PCA or PLS-DA to identify lipidomic signatures correlated with membrane fluidity changes .

- Error propagation : Quantify uncertainties from instrumental noise (e.g., DSC thermograms) .

How can researchers address reproducibility issues in synthesizing this compound?

Level: Basic

Methodological Answer:

- Protocol standardization : Document reaction parameters (e.g., solvent purity, inert atmosphere) .

- Batch testing : Use QC/QA workflows (e.g., NMR + FTIR for each synthesis batch) .

- Open data sharing : Publish raw spectral and chromatographic data in supplementary materials .

What are the gaps in current mechanistic studies of this compound, and how can they be addressed methodologically?

Level: Advanced

Methodological Answer:

- Gap 1 : Limited data on isomer-specific enzyme interactions.

- Gap 2 : Unclear metabolic fate in human models.

How should researchers ethically handle and report safety data for this compound in preclinical studies?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.